A Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol
A Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics. The guide outlines experimental protocols for the determination of key parameters such as pKa, logP, and solubility, and discusses methods for its synthesis and structural elucidation. The information presented herein is intended to serve as a foundational resource for the effective design and execution of studies involving this molecule.
Introduction
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a synthetic intermediate with potential applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] Its structure, featuring both a strained azetidine ring and a substituted piperidine moiety, imparts unique conformational and electronic properties that are of significant interest in medicinal chemistry. The presence of two basic nitrogen atoms and a hydroxyl group suggests that the compound's solubility and membrane permeability will be highly dependent on pH. A thorough understanding of its physicochemical properties is therefore critical for formulation development, pharmacokinetic profiling, and the design of target engagement assays.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is presented in Table 1. It is important to note that while some properties are available from commercial suppliers, others are predicted based on computational models and require experimental verification.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| IUPAC Name | 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol | 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol dihydrochloride | N/A |
| CAS Number | 1403766-74-4 | 1403766-74-4 | [1] |
| Molecular Formula | C₉H₁₈N₂O | C₉H₂₀Cl₂N₂O | N/A |
| Molecular Weight | ~241.7 g/mol | 243.1739 g/mol | [1] |
| Appearance | Solid | Solid | [1] |
| Solubility | Moderately soluble in water | N/A | [1] |
| pKa (predicted) | pKa₁: ~8.5-9.5 (piperidine N), pKa₂: ~10-11 (azetidine N) | N/A | Predicted |
| logP (predicted) | ~0.5 - 1.5 | N/A | Predicted |
Synthesis and Structural Elucidation
General Synthesis Pathway
Alternatively, a reductive amination pathway could be employed, reacting 4-methylpiperidin-4-ol with an N-protected 3-azetidinone in the presence of a reducing agent. The choice of protecting groups for the azetidine nitrogen is crucial to ensure regioselectivity and prevent side reactions.
Structural Elucidation
The unambiguous confirmation of the chemical structure of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the protons on the azetidine and piperidine rings. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the two ring systems. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should be consistent with its molecular formula. Fragmentation patterns observed in the mass spectrum could provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, as well as N-H stretching vibrations.
Experimental Protocols for Physicochemical Characterization
Determination of pKa by Potentiometric Titration
The presence of two basic nitrogen atoms in 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol necessitates the determination of two distinct pKa values. Potentiometric titration is a reliable method for this purpose.
Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
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Titration Setup: Use a calibrated pH meter with a combination electrode and an automated titrator for precise delivery of the titrant.
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Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical parameter for predicting a compound's lipophilicity and membrane permeability. The shake-flask method is the gold standard for its experimental determination.[2][3]
Methodology:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
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Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
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Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
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Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a crucial parameter for formulation and biopharmaceutical classification.
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
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Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Sample Processing: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.
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Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
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Data Reporting: Report the solubility in units of µg/mL or µM at each pH value.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 1-(Azetidin-3-yl)-4-methylpiperidin-4-ol. While some fundamental data is available, further experimental work is required to fully characterize this compound. The provided protocols for pKa, logP, and solubility determination offer a robust framework for obtaining these critical parameters. A comprehensive understanding of these properties will be invaluable for the continued development of this and related molecules as potential therapeutic agents.
References
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Comer, J. E. A., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–13. [Link]
